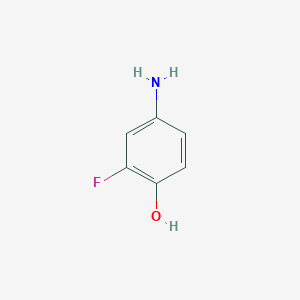

4-Amino-2-fluorophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJQJURZHQZLNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20192951 | |

| Record name | Phenol, 4-amino-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

399-96-2 | |

| Record name | Phenol, 4-amino-2-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-amino-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Amino-2-fluorophenol: A Comprehensive Technical Guide

CAS Number: 399-96-2

This in-depth technical guide provides a comprehensive overview of 4-Amino-2-fluorophenol, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document details its chemical and physical properties, synthesis methodologies, key applications, and safety and handling protocols.

Physicochemical Properties

This compound, with the empirical formula C₆H₆FNO, is a fluorinated aromatic amine and phenol derivative. The strategic placement of the fluorine atom, amino group, and hydroxyl group on the benzene ring dictates its chemical reactivity and makes it a valuable building block in organic synthesis.

| Property | Value | Reference |

| CAS Number | 399-96-2 | [1] |

| Molecular Weight | 127.12 g/mol | [1] |

| Appearance | White to gray to brown powder/crystal | |

| Melting Point | 170-172 °C | [2] |

| 164 °C (decomposes) | ||

| Boiling Point (Predicted) | 263.3 ± 25.0 °C | [2] |

| Density (Predicted) | 1.347 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 8.97 ± 0.18 | [2] |

| Solubility | Soluble in DMSO and Methanol | [2] |

Synthesis of this compound

Two primary methods for the synthesis of this compound are detailed below. These protocols provide a foundational understanding for its laboratory-scale preparation.

Experimental Protocols

Method 1: Catalytic Hydrogenation of 2-Fluoro-4-nitrophenol

This method involves the reduction of a nitro group to an amino group using a palladium catalyst and hydrogen gas.

Materials:

-

2-Fluoro-4-nitrophenol (1 equivalent)

-

Ethanol (5 mL/mmol of substrate)

-

10% Palladium on carbon (0.01 equivalent)

-

Hydrogen gas

-

Silica gel

-

Tetrahydrofuran

-

Acetone (for TLC)

Procedure:

-

Dissolve 2-fluoro-4-nitrophenol in ethanol in a suitable reaction vessel.

-

Add 10% palladium on carbon to the solution.

-

Stir the mixture under a hydrogen atmosphere at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC) with acetone as the eluent.

-

Once the reaction is complete, filter the mixture through a pad of silica gel.

-

Wash the filter cake thoroughly with ethanol and tetrahydrofuran.

-

Concentrate the filtrate under reduced pressure to yield this compound.[3]

Method 2: Metal-Acid Reduction of 2-Fluoro-4-nitrophenol

This classic reduction method employs tin metal in the presence of concentrated hydrochloric acid.

Materials:

-

2-Fluoro-4-nitrophenol (10 mmol)

-

Tin (1.65 g, 14 mmol)

-

Water (24 mL)

-

Concentrated Hydrochloric Acid (9 mL)

-

5M Sodium Hydroxide solution (20 mL)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Magnesium sulfate

Procedure:

-

In a 100 mL round-bottom flask equipped with a stirring bar and reflux condenser, combine tin and the 2-fluoro-4-nitrophenol precursor.

-

Add water and concentrated hydrochloric acid to the flask.

-

Heat the mixture to reflux and maintain for 1.5 hours.

-

Cool the reaction mixture to room temperature.

-

Carefully add 5M sodium hydroxide solution.

-

Extract the aqueous phase three times with ethyl acetate (50 mL each).

-

Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over magnesium sulfate, filter, and concentrate to obtain this compound.[3]

Synthesis Workflow

Applications in Research and Drug Development

This compound is a versatile intermediate with applications in several areas of chemical synthesis.

-

Pharmaceutical Intermediate: Its most notable application is as a key starting material in the synthesis of Amodiaquine , an important antimalarial drug. The presence of the fluorine atom can enhance the metabolic stability and lipophilicity of derivative compounds, a desirable trait in drug design.

-

Fine and Specialty Chemicals: It serves as a precursor in the manufacturing of specialized dyes and agrochemicals.

-

Organic Synthesis: The amino and hydroxyl groups provide reactive sites for a variety of chemical transformations, including alkylation, acylation, and electrophilic aromatic substitution, making it a valuable building block for more complex molecules.[3]

Safety and Handling

Appropriate safety precautions must be observed when handling this compound.

| Hazard Statement | Precautionary Statement | Reference |

| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. | [1][4] |

| H315: Causes skin irritation | P270: Do not eat, drink or smoke when using this product. | [1][4] |

| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [1][4] |

| H335: May cause respiratory irritation | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |

| P302+P352: IF ON SKIN: Wash with plenty of soap and water. | ||

| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [4] | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] | |

| P405: Store locked up. | [4] | |

| P501: Dispose of contents/container to an approved waste disposal plant. |

Storage: Store in a cool, dry, and well-ventilated area.[5] Keep the container tightly closed and in a dark place under an inert atmosphere.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[6]

-

Skin Protection: Wear impervious gloves and protective clothing.[6]

-

Respiratory Protection: Use a NIOSH/MSHA-approved respirator if dust is generated or exposure limits are exceeded.[5]

Always consult the latest Safety Data Sheet (SDS) for complete and up-to-date safety information.

References

A Technical Guide to 4-Amino-2-fluorophenol: Properties, Synthesis, and Applications

This technical guide provides an in-depth overview of 4-Amino-2-fluorophenol (CAS No. 399-96-2), a key chemical intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. The document details the compound's physicochemical properties, provides comprehensive experimental protocols for its synthesis and analysis, and explores its significant applications, particularly in the pharmaceutical industry.

Core Physicochemical & Safety Data

This compound, also known as 3-Fluoro-4-hydroxyaniline, is a substituted aromatic compound containing amino, hydroxyl, and fluoro functional groups. These groups impart unique reactivity, making it a valuable building block in organic synthesis.

Compound Properties

The essential quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 127.12 g/mol | [1][2] |

| Molecular Formula | C₆H₆FNO | [1][2][3] |

| CAS Number | 399-96-2 | [1][2][3] |

| Melting Point | 164-172 °C (decomposes) | [1] |

| Appearance | White to gray to brown powder or crystal | [1] |

| IUPAC Name | This compound | [2][3] |

| Synonyms | 2-Fluoro-4-aminophenol, 3-Fluoro-4-hydroxyaniline | [1] |

| Purity | ≥ 98% (GC) | [1] |

| Storage Conditions | 2 - 8 °C, under inert atmosphere | [1][3] |

Safety & Handling Information

This compound is classified with the following hazards. Standard laboratory safety protocols, including the use of personal protective equipment (PPE), should be strictly followed.

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Precautionary Statements: P261, P305+P351+P338.[3]

Synthesis Protocols

The synthesis of this compound is typically achieved through the reduction of a corresponding nitroaromatic precursor. Two common and effective laboratory-scale methods are detailed below.

Method 1: Catalytic Hydrogenation

This protocol involves the reduction of 2-fluoro-4-nitrophenol using hydrogen gas and a palladium catalyst. This method is known for its high efficiency and clean reaction profile.

Materials:

-

2-fluoro-4-nitrophenol (1 equivalent)

-

10% Palladium on carbon (Pd/C) (0.01 equivalent)

-

Ethanol (5 mL per mmol of substrate)

-

Hydrogen gas (H₂) supply

-

Silica gel for filtration

Procedure:

-

Dissolve 2-fluoro-4-nitrophenol in ethanol in a reaction vessel suitable for hydrogenation.

-

Add 10% Pd/C catalyst to the solution.

-

Secure the vessel to a hydrogenation apparatus and purge the system with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of silica gel to remove the catalyst.

-

Wash the filter cake thoroughly with ethanol.

-

Combine the filtrates and concentrate under reduced pressure to yield the final product, this compound.[1]

Method 2: Metal-Acid Reduction

This classic method employs tin metal in the presence of concentrated hydrochloric acid to reduce the nitro group of 2-fluoro-4-nitrophenol.

Materials:

-

2-fluoro-4-nitrophenol (10 mmol)

-

Tin (Sn) metal (1.65 g, 14 mmol)

-

Concentrated Hydrochloric Acid (9 mL)

-

Water (24 mL)

-

5M Sodium Hydroxide (NaOH) solution

-

Ethyl acetate

-

Saturated sodium bicarbonate solution and brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a 100 mL round-bottom flask equipped with a stirring bar and reflux condenser, add the 2-fluoro-4-nitrophenol precursor and tin metal.

-

Add water followed by the slow addition of concentrated hydrochloric acid.

-

Heat the mixture to reflux and maintain for 1.5 hours.

-

Cool the reaction mixture to room temperature.

-

Carefully add 5M NaOH solution (approx. 20 mL) to neutralize the acid and basify the mixture.

-

Extract the aqueous phase three times with ethyl acetate (50 mL portions).

-

Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to dryness to obtain the crude product.[1]

Analytical Protocols

Accurate characterization and quantification are essential for quality control. The following protocols, based on established methods for similar halogenated phenols, can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC)

RP-HPLC with UV detection is a standard method for assessing the purity and concentration of this compound.

Instrumentation:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

-

Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve a known mass of the compound in the mobile phase or a suitable solvent like methanol to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and structural confirmation. Derivatization is often required to improve the volatility of the analyte.

Instrumentation & Derivatization:

-

Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Derivatization Protocol: Mix 100 µL of the sample solution with 100 µL of BSTFA in a sealed vial. Heat at 70°C for 30 minutes.

-

GC Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

-

MS Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 450.

Applications in Drug Development & Research

This compound is a versatile intermediate primarily utilized in the pharmaceutical and agrochemical industries.[1] Its structural features are crucial for its role as a building block in complex organic molecules.

-

Pharmaceutical Synthesis: The most notable application is as a key intermediate in the synthesis of Amodiaquine, a 4-aminoquinoline antimalarial drug effective against chloroquine-resistant strains of P. falciparum.

-

Enhanced Molecular Properties: The presence of a fluorine atom can significantly alter the properties of a final drug molecule. It often enhances metabolic stability by blocking sites of oxidation, increases lipophilicity which can improve cell membrane permeability, and can modify the pKa of nearby functional groups to improve binding affinity to biological targets.

-

Reactive Sites: The amino and hydroxyl groups provide reactive sites for a wide range of chemical transformations, including alkylation, acylation, and diazotization, allowing for diverse functionalization.[1] This makes it an ideal precursor for creating complex molecular architectures.

-

Other Industries: Beyond pharmaceuticals, it serves as a precursor in the manufacturing of specialized dyes and agrochemicals where precise molecular structures are required for targeted functionality.

References

A Comprehensive Safety and Handling Guide for 4-Amino-2-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety, handling, and emergency procedures for 4-Amino-2-fluorophenol (CAS No. 399-96-2). The information is compiled from various safety data sheets to ensure a comprehensive resource for laboratory and development settings.

Chemical Identification and Properties

This compound is a fluorinated aromatic amine and phenol derivative used as a building block in organic synthesis, particularly in the pharmaceutical industry. Its unique structure, featuring an amino group and a fluorine atom ortho to the hydroxyl group, makes it a valuable intermediate. One of its notable applications is in the synthesis of the antimalarial drug Amodiaquine.

Table 1: Compound Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 3-Fluoro-4-hydroxyaniline[1] |

| CAS Number | 399-96-2[1][2] |

| Molecular Formula | C₆H₆FNO[2][3] |

| Molecular Weight | 127.12 g/mol [2][3] |

| EC Number | 642-473-1[2] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | White to Gray to Brown powder/crystal |

| Physical State | Solid (at 20°C) |

| Melting Point | 164°C (decomposes) |

| Solubility | Soluble in Methanol |

| Purity | >98.0% (GC) |

Hazard Identification and GHS Classification

This compound is classified as hazardous.[1] It is harmful if swallowed and causes significant skin, eye, and respiratory irritation.[1][2][4]

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][4] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][4] |

GHS pictograms associated with this compound include the health hazard and exclamation mark symbols.

Table 4: NFPA 704 Diamond (Estimated)

| Category | Rating | Description |

| Health (Blue) | 2 | Intense or continued but not chronic exposure could cause temporary incapacitation or possible residual injury.[2] |

| Flammability (Red) | 0 | Materials that will not burn under typical fire conditions.[2] |

| Instability (Yellow) | 0 | Normally stable, even under fire exposure conditions, and is not reactive with water.[2] |

| Special (White) | - | No special hazards. |

Exposure Controls and Personal Protection

Proper engineering controls and personal protective equipment (PPE) are mandatory when handling this compound to minimize exposure.

Engineering Controls:

-

Handle in a well-ventilated place, preferably under a chemical fume hood.[2][5]

-

Ensure eyewash stations and safety showers are readily accessible.[5]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4]

-

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., PVC) and protective clothing.[2][6]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a particulate filter (type N95 or equivalent).[4]

First-Aid Measures

Immediate and appropriate first aid is critical in the event of exposure. The following workflow outlines the necessary steps.

-

General Advice: If symptoms persist, seek medical attention and show the Safety Data Sheet to the attending physician.[1]

Note on Experimental Protocols: The specific experimental protocols used to determine the toxicological and physical properties (e.g., OECD, ISO guidelines) are not detailed in the available safety data sheets. The information presented is the result of such studies.

Accidental Release Measures

In the event of a spill, follow a structured procedure to ensure safety and proper containment.

-

Personal Precautions: Avoid dust formation and contact with the substance.[2][4] Evacuate personnel to safe areas and ensure adequate ventilation.[2] Use the personal protective equipment outlined in Section 3.

-

Environmental Precautions: Prevent the chemical from entering drains or waterways.[2][4]

-

Methods for Cleaning Up: Use spark-proof tools.[2] Sweep up the material and place it into a suitable, closed, and labeled container for disposal.[1]

Handling, Storage, and Stability

-

Safe Handling: Handle in a well-ventilated area.[2] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[2] Use non-sparking tools.[2]

-

Storage Conditions: Store in a cool, dry, and well-ventilated place.[2][7] Keep containers tightly closed.[1][2] The compound is noted to be air sensitive, so storage under an inert gas is recommended.

-

Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.[7]

Toxicological and Ecological Information

Detailed quantitative data on toxicity and environmental impact is largely unavailable in the reviewed safety data sheets.

Table 5: Toxicological Information

| Effect | Result |

| Acute Oral Toxicity | Category 4: Harmful if swallowed.[1] |

| Acute Dermal Toxicity | No data available |

| Acute Inhalation Toxicity | No data available |

| Most important symptoms/effects | No data available[4] |

Table 6: Ecological Information

| Effect | Result |

| Toxicity to fish | No data available[4] |

| Persistence and degradability | No information available[1] |

| Bioaccumulative potential | No information available[1] |

| Mobility in soil | No information available[1] |

Researchers should handle this compound as if its toxicological and ecological properties are not fully investigated.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2][4]

-

Specific Hazards: During a fire, hazardous combustion gases such as carbon monoxide, carbon dioxide, and nitrogen oxides (NOx) may be generated.[7]

-

Protective Equipment: Fire-fighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][2][4]

References

- 1. fishersci.com [fishersci.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Phenol, 4-amino-2-fluoro- | C6H6FNO | CID 2735918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. fishersci.com [fishersci.com]

A Technical Guide to the Physical Properties of 4-Amino-2-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-fluorophenol (CAS No. 399-96-2) is a fluorinated aromatic compound of significant interest in organic synthesis.[1] Its molecular structure, featuring amino, hydroxyl, and fluoro groups on a benzene ring, makes it a versatile intermediate, particularly in the development of pharmaceuticals and other specialized chemicals.[1] An accurate understanding of its physical properties is a fundamental prerequisite for its effective handling, characterization, and application in research and development. This guide provides a detailed overview of the physical appearance and associated properties of this compound.

Physical and Chemical Properties

This compound is typically encountered as a solid at room temperature. Its appearance can vary, with suppliers describing it as a powder or crystalline solid. The color is not uniform across all samples and is generally reported as ranging from white to gray to brown.

| Property | Value | Source |

| Chemical Formula | C₆H₆FNO | [1][2][3] |

| Molecular Weight | 127.12 g/mol | [1][2][3] |

| Physical Form | Powder to Crystal | |

| Color | White to Gray to Brown | |

| Melting Point | 171 °C | [2] |

Experimental Protocols

Accurate determination of the physical properties of a chemical substance like this compound relies on standardized laboratory procedures. The following protocols outline the methodologies for observing physical appearance and measuring the melting point.

Protocol 1: Determination of Physical Appearance

Objective: To qualitatively describe the physical state, color, and form of a this compound sample.

Materials:

-

Sample of this compound

-

Spatula

-

White weighing paper or watch glass

-

Laboratory notebook

Procedure:

-

Place a small, representative sample of the compound onto a clean, dry piece of white weighing paper or a watch glass using a spatula. The white background aids in accurate color assessment.

-

Observe the sample under adequate laboratory lighting.

-

Record the Physical State: Note whether the substance is a solid, liquid, or gas at ambient temperature. For this compound, this will be a solid.

-

Record the Color: Describe the color of the sample as accurately as possible (e.g., white, off-white, tan, brown). Note any inconsistencies or variations in color within the sample.

-

Record the Form: Describe the form of the solid. Note whether it is a fine powder, a crystalline solid, amorphous, or consists of larger crystals. If crystalline, describe the shape of the crystals if visible.

-

Document all observations in a laboratory notebook, referencing the sample's batch or lot number.

Protocol 2: Melting Point Determination

Objective: To determine the melting point range of a this compound sample.

Materials:

-

Sample of this compound

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (closed at one end)

-

Spatula

-

Mortar and pestle (if sample consists of large crystals)

Procedure:

-

Sample Preparation: If the sample consists of large crystals, gently crush them into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Invert the tube and gently tap it on a hard surface to pack the solid into the closed end. Repeat until a packed column of 2-3 mm in height is achieved.

-

Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Determination:

-

Set the apparatus to heat at a rapid rate initially to approach the expected melting point (literature value: 171 °C).[2]

-

When the temperature is approximately 15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute.

-

Record the T₁: Note the temperature at which the first drop of liquid appears.

-

Record the T₂: Note the temperature at which the entire sample has completely melted into a clear liquid.

-

-

Reporting: The melting point is reported as the range from T₁ to T₂. A narrow range (e.g., 1-2 °C) typically indicates a high degree of purity.

Logical Workflow Visualization

The following diagram illustrates the standard workflow for the physical characterization of a chemical sample like this compound in a laboratory setting.

Caption: Workflow for Physical Property Determination.

References

An In-depth Technical Guide to the Solubility of 4-Amino-2-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Amino-2-fluorophenol (CAS 399-96-2), a key intermediate in medicinal chemistry and organic synthesis.[1] Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on its qualitative solubility profile, expected behavior based on molecular structure, and detailed experimental protocols for determining its solubility in various organic solvents.

Physicochemical Properties

This compound is a fluorinated aromatic amine and phenol derivative. Its structure, featuring a polar amino group (-NH2) and a hydroxyl group (-OH), alongside a lipophilicity-enhancing fluorine atom, makes it a versatile building block for complex molecules, notably in the synthesis of pharmaceuticals like the antimalarial drug Amodiaquine.

| Property | Value | Reference |

| Molecular Formula | C₆H₆FNO | [2] |

| Molecular Weight | 127.12 g/mol | [2] |

| Appearance | Brownish-yellow to off-white solid/powder | [1][3] |

| Storage | Keep in dark place, inert atmosphere, room temperature |

Solubility Profile

The presence of both a hydrogen-bond donating hydroxyl group and a polar amino group suggests that this compound is likely to be soluble in polar organic solvents. One supplier notes it is soluble in water and organic solvents.[3] For comparison, the related isomer 2-Amino-4-fluorophenol is explicitly described as being soluble in methanol.[4][5] Similarly, the parent compound 4-Aminophenol is soluble in ethanol, dimethyl sulfoxide (DMSO), and acetone.[6]

Table 1: Qualitative Solubility of this compound and Related Compounds

| Compound | Solvent | Solubility | Reference |

| This compound | Water, Organic Solvents | Soluble (Qualitative) | [3] |

| 2-Amino-4-fluorophenol | Methanol | Soluble (Qualitative) | [4][5] |

| 4-Aminophenol | Ethanol | Good Solubility | [6] |

| 4-Aminophenol | Dimethyl Sulfoxide (DMSO) | Good Solubility | [6] |

| 4-Aminophenol | Acetone | Good Solubility | [6] |

| 4-Aminophenol | Water | ~1 g/100 mL (Moderately Soluble) | [6] |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative data, the following experimental protocols are recommended.

The isothermal saturation or shake-flask method is considered the gold standard for determining thermodynamic solubility.[7][8] It involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.

Detailed Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or stoppered flask).[8] The excess solid ensures that equilibrium between the dissolved and undissolved states can be achieved.[9]

-

Equilibration: Place the container in a constant-temperature environment, such as an incubator shaker or a thermostatic water bath. Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.[10]

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle. To separate the saturated supernatant from the excess solid, use filtration (e.g., through a syringe filter with a pore size of 0.45 µm) or centrifugation. This step must be performed at the same temperature as the equilibration to prevent changes in solubility.[9][10]

-

Analysis: Accurately determine the concentration of this compound in the clear, saturated filtrate. A common and reliable technique for this is gravimetric analysis.

Gravimetric analysis is a precise method for determining the mass of a substance in a solution.[11]

Detailed Methodology:

-

Weighing the Sample: Pipette a precise volume (e.g., 10 mL) of the saturated filtrate obtained from the isothermal saturation method into a pre-weighed, dry evaporating dish.[12] Record the combined weight of the dish and the solution.

-

Solvent Evaporation: Gently evaporate the solvent from the dish. This can be done on a hot plate in a fume hood or in a drying oven set to a temperature below the boiling point of the solute to avoid degradation.

-

Drying to Constant Weight: Once the solvent is fully evaporated, place the dish in a drying oven (e.g., at 100°C, provided the compound is stable) to remove any residual solvent.[12] Periodically cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant weight is achieved.

-

Calculation: The final constant weight of the dish with the dry solute minus the initial weight of the empty dish gives the mass of this compound that was dissolved in the pipetted volume of the solvent. From this, the solubility can be calculated and expressed in units such as g/L or mol/L.

Visualizations

The following diagram illustrates the logical flow of determining the solubility of a compound using the isothermal saturation and gravimetric analysis methods.

Caption: Workflow for quantitative solubility determination.

This compound is commonly synthesized via the reduction of its corresponding nitro-precursor, 4-nitro-2-fluorophenol. This reaction is a fundamental transformation in organic synthesis.[1]

Caption: Synthesis of this compound via reduction.

For initial characterization, a compound's solubility behavior in water and aqueous acidic/basic solutions provides significant information about its functional groups.[13][14]

References

- 1. Page loading... [guidechem.com]

- 2. Phenol, 4-amino-2-fluoro- | C6H6FNO | CID 2735918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 399-96-2: this compound | CymitQuimica [cymitquimica.com]

- 4. 2-AMINO-4-FLUOROPHENOL CAS#: 399-97-3 [amp.chemicalbook.com]

- 5. 2-AMINO-4-FLUOROPHENOL CAS#: 399-97-3 [m.chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. scribd.com [scribd.com]

- 14. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to 4-Amino-2-fluorophenol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-fluorophenol is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its unique structure, featuring an amino group, a hydroxyl group, and a fluorine atom on a benzene ring, provides multiple sites for chemical modification, making it a versatile building block for complex molecules. The presence of the fluorine atom is particularly noteworthy, as its incorporation into drug candidates can enhance crucial pharmacokinetic properties such as lipophilicity and metabolic stability.

This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis, its key role as an intermediate in drug development, and its characteristic spectral data.

Structural Formula and Chemical Identity

-

IUPAC Name: this compound

-

Synonyms: 3-Fluoro-4-hydroxyaniline, 2-Fluoro-4-aminophenol

-

CAS Number: 399-96-2

-

Molecular Formula: C₆H₆FNO

-

Molecular Weight: 127.12 g/mol

-

Chemical Structure:

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Weight | 127.12 g/mol | --INVALID-LINK-- |

| Appearance | White to gray to brown crystalline powder | |

| Melting Point | 164 °C (decomposes) | |

| Solubility | Soluble in Methanol | |

| Topological Polar Surface Area | 46.3 Ų | --INVALID-LINK-- |

| pKa (Phenolic OH) | ~9-10 (Predicted) | N/A |

| pKa (Ammonium NH₃⁺) | ~4-5 (Predicted) | N/A |

Synthesis of this compound: Experimental Protocols

Two common methods for the synthesis of this compound involve the reduction of a corresponding nitrophenol precursor.

Protocol 4.1: Catalytic Hydrogenation[2]

This method utilizes palladium on carbon as a catalyst for the reduction of the nitro group under a hydrogen atmosphere.

-

Dissolution: Dissolve 2-fluoro-4-nitrophenol (1 equivalent) in ethanol (approx. 5 mL per mmol of substrate).

-

Catalyst Addition: Add 10% palladium on carbon (0.01 equivalents) to the solution.

-

Reaction: Stir the mixture vigorously under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature overnight.

-

Monitoring: Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Filtration: Once the reaction is complete, filter the mixture through a pad of Celite or silica gel to remove the catalyst. Wash the filter cake thoroughly with ethanol and tetrahydrofuran.

-

Isolation: Concentrate the combined filtrate under reduced pressure to yield the this compound product.

Protocol 4.2: Metal-Acid Reduction[2]

This classic method employs tin metal in the presence of concentrated hydrochloric acid.

-

Setup: To a 100 mL round-bottom flask equipped with a stirring bar and reflux condenser, add tin powder (1.65 g, 14 mmol) and 2-fluoro-4-nitrophenol (10 mmol).

-

Reagent Addition: Add water (24 mL) and concentrated hydrochloric acid (9 mL) to the flask.

-

Reaction: Heat the solution to reflux and maintain for 1.5 hours.

-

Work-up (Basification): Cool the reaction mixture to room temperature. Carefully add 5M sodium hydroxide solution (approx. 20 mL) to basify the mixture.

-

Extraction: Extract the aqueous phase with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the this compound product.

Applications in Drug Development

The primary application of this compound in drug development is as a key intermediate in the synthesis of Amodiaquine, a 4-aminoquinoline antimalarial drug effective against chloroquine-resistant strains of Plasmodium falciparum. The synthesis involves a Mannich reaction followed by a nucleophilic aromatic substitution.

Protocol 5.1: Synthesis of Amodiaquine Precursor via Mannich Reaction (Adapted)

While a direct protocol using this compound is not readily published, the following adapted procedure from the synthesis of Amodiaquine using a non-fluorinated analog provides a robust starting point. The amino group of this compound would likely require protection (e.g., as an acetamide) prior to the Mannich reaction.

-

Amine Protection (Hypothetical Step): React this compound with acetic anhydride to form 4-acetamido-2-fluorophenol.

-

Iminium Ion Formation: To a solution of paraformaldehyde (1.2 equivalents) in a suitable solvent (e.g., ethanol or toluene), add diethylamine (1.25 equivalents) dropwise. Stir the mixture for 1-2 hours at 40 °C.

-

Mannich Reaction: Add the protected 4-acetamido-2-fluorophenol (1.0 equivalent) to the mixture and stir for 15 hours at 80-85 °C.

-

Isolation: Cool the mixture to room temperature and then to 5-10 °C. Filter the resulting precipitate, wash with the solvent and water, and dry to afford the protected Mannich base intermediate.

-

Deprotection and Substitution: The intermediate is then hydrolyzed (e.g., with aqueous HCl) to remove the acetyl group, and the resulting aminophenol derivative is reacted in situ with 4,7-dichloroquinoline to yield Amodiaquine.

General Chemical Reactivity

This compound possesses three reactive sites: the nucleophilic amino group, the acidic phenolic hydroxyl group, and the activated aromatic ring. This allows for a variety of chemical transformations.

-

Amino Group: Can undergo acylation to form amides, alkylation, and diazotization to form diazonium salts, which are versatile intermediates for introducing a wide range of functional groups.[1]

-

Hydroxyl Group: Can be alkylated to form ethers or acylated to form esters.[1]

-

Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the strong ortho,para-directing effects of the amino and hydroxyl groups.

Spectroscopic Data (Predicted)

Experimental spectra for this compound are not widely available. The following tables provide predicted data based on the analysis of its structure and comparison with analogous compounds.

¹H NMR (Predicted, in DMSO-d₆, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) |

| Aromatic H (ortho to -NH₂) | ~6.6 - 6.8 | d | J(H,F) ≈ 10-12 |

| Aromatic H (meta to -NH₂) | ~6.5 - 6.7 | dd | J(H,H) ≈ 8-9, J(H,F) ≈ 2-3 |

| Aromatic H (ortho to -OH) | ~6.4 - 6.6 | d | J(H,H) ≈ 8-9 |

| -NH₂ | ~4.5 - 5.5 | br s | N/A |

| -OH | ~8.5 - 9.5 | br s | N/A |

¹³C NMR (Predicted, in DMSO-d₆, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-OH | ~145 - 155 (d, J(C,F) ≈ 10-15 Hz) |

| C-F | ~140 - 150 (d, J(C,F) ≈ 230-240 Hz) |

| C-NH₂ | ~135 - 145 |

| C-H (ortho to -NH₂) | ~115 - 120 (d, J(C,F) ≈ 2-4 Hz) |

| C-H (meta to -NH₂) | ~110 - 118 |

| C-H (ortho to -OH) | ~112 - 119 (d, J(C,F) ≈ 20-25 Hz) |

Note: A ¹³C NMR spectrum of the hydrochloride salt has been reported, which would show shifts different from the free base presented here.[2]

FT-IR (Predicted, KBr pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Strong, Broad | O-H and N-H stretching |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1620 - 1580 | Medium-Strong | N-H bending (scissoring) |

| 1520 - 1480 | Strong | Aromatic C=C stretching |

| 1300 - 1200 | Strong | C-O stretching (phenol) & C-N stretching |

| 1250 - 1150 | Strong | C-F stretching |

| 900 - 700 | Medium-Strong | Aromatic C-H out-of-plane bending |

Safety and Handling

This compound is considered hazardous and should be handled with appropriate safety precautions in a well-ventilated area or chemical fume hood.

-

GHS Hazard Statements: [3]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE): [3]

-

Eye/Face Protection: Wear tightly fitting safety goggles.

-

Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing.

-

Respiratory Protection: Use a NIOSH/MSHA-approved respirator if dust is generated or exposure limits are exceeded.

-

-

First Aid Measures: [3]

-

Inhalation: Move to fresh air.

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: Rinse mouth and seek medical attention.

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The compound may be air-sensitive.

References

A Technical Guide to 4,7-Dichloroquinoline: The Cornerstone Intermediate in Amodiaquine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amodiaquine, a 4-aminoquinoline derivative, remains a critical component in the global fight against malaria, particularly as a partner drug in artemisinin-based combination therapies (ACTs). The efficacy and widespread use of amodiaquine hinge on a robust and efficient synthetic pathway. Central to this synthesis is the key intermediate, 4,7-dichloroquinoline . This technical guide provides an in-depth exploration of the synthesis of this pivotal molecule and its subsequent conversion to amodiaquine. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to offer a comprehensive resource for researchers and professionals in drug development and medicinal chemistry.

The Key Intermediate: 4,7-Dichloroquinoline

4,7-Dichloroquinoline is a heterocyclic compound that serves as a fundamental building block for several aminoquinoline-based antimalarial drugs, including amodiaquine, chloroquine, and hydroxychloroquine.[1][2] Its chemical structure, characterized by chlorine atoms at the 4 and 7 positions of the quinoline ring, provides the necessary reactivity for the subsequent nucleophilic substitution reactions required to introduce the pharmacologically active side chains.

The synthesis of 4,7-dichloroquinoline has been a subject of extensive investigation, with various routes developed to optimize yield and purity.[2] A common and effective method involves the chlorination of 7-chloro-4-hydroxyquinoline.[1]

Synthesis of 4,7-Dichloroquinoline

A prevalent and high-yielding method for the synthesis of 4,7-dichloroquinoline involves the treatment of 7-chloro-4-hydroxyquinoline with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1][3]

Experimental Protocol: Synthesis of 4,7-Dichloroquinoline from 7-Chloro-4-hydroxyquinoline

This protocol is adapted from established chemical literature.[1][3]

Materials:

-

7-chloro-4-hydroxyquinoline

-

Phosphorus oxychloride (POCl₃)

-

Toluene

-

Ice

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

-

Ethanol

Procedure:

-

In a three-necked flask equipped with a stirrer and reflux condenser, add 7-chloro-4-hydroxyquinoline to phosphorus oxychloride (or a solution in toluene).

-

Heat the mixture to reflux (approximately 100-110°C) and maintain for 1-2 hours until the reaction is complete.[1][3]

-

Cool the reaction mixture and carefully pour it into a mixture of crushed ice and water. This step should be performed with caution due to the exothermic reaction of POCl₃ with water.

-

Neutralize the acidic solution to a weakly alkaline pH (7-9) using a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution.[1][3] This will precipitate the crude 4,7-dichloroquinoline.

-

Collect the precipitate by filtration and wash it thoroughly with water.

-

Recrystallize the crude product from ethanol to obtain pure 4,7-dichloroquinoline.[1]

Quantitative Data for 4,7-Dichloroquinoline Synthesis

| Parameter | Value | Reference |

| Starting Material | 7-chloro-4-hydroxyquinoline | [1][3] |

| Reagent | Phosphorus oxychloride (POCl₃) | [1][3] |

| Solvent | Toluene (optional) | [3] |

| Reaction Temperature | 100-110°C (Reflux) | [1][3] |

| Reaction Time | 1-2 hours | [1] |

| pH for Precipitation | 7-9 | [1][3] |

| Recrystallization Solvent | Ethanol | [1] |

| Yield | 82-89.5% | [1][3] |

Synthesis of Amodiaquine from 4,7-Dichloroquinoline

The synthesis of amodiaquine from its key intermediate, 4,7-dichloroquinoline, is a two-step process that can be efficiently carried out in a one-pot synthesis.[4] This involves a nucleophilic aromatic substitution followed by a Mannich reaction.

Experimental Protocol: One-Pot Synthesis of Amodiaquine

This protocol is based on a well-established synthetic route.[4]

Materials:

-

4,7-dichloroquinoline

-

4-aminophenol

-

Acetic acid

-

Formaldehyde (32% aqueous solution)

-

Diethylamine

-

Hydrochloric acid (37% aqueous solution)

-

Ice

Procedure:

-

To a stirred mixture of 4-aminophenol and 4,7-dichloroquinoline, add acetic acid at room temperature.

-

Heat the resulting mixture with stirring to 110°C for approximately one hour. This step forms the intermediate 7-chloro-4-(4-hydroxyphenylamino)-quinoline.

-

Cool the mixture to 20°C.

-

Sequentially add a 32% aqueous solution of formaldehyde and diethylamine to the same reaction vessel.

-

Heat the reaction mixture to 50°C and maintain for four hours to facilitate the Mannich reaction.

-

Cool the mixture in an ice-water bath.

-

Add 37% aqueous hydrochloric acid at a rate that keeps the internal temperature below 40°C.

-

Continue stirring for an additional two hours to complete the precipitation of amodiaquine dihydrochloride dihydrate as yellow crystals.

-

Collect the precipitated product by filtration and dry at room temperature to a constant weight.

Quantitative Data for Amodiaquine Synthesis

| Parameter | Value | Reference |

| Starting Materials | 4,7-dichloroquinoline, 4-aminophenol | [4] |

| Reagents | Formaldehyde, Diethylamine | [4] |

| Solvent | Acetic Acid | [4] |

| Reaction Temperature (Step 1) | 110°C | [4] |

| Reaction Time (Step 1) | ~1 hour | [4] |

| Reaction Temperature (Step 2) | 50°C | [4] |

| Reaction Time (Step 2) | 4 hours | [4] |

| Yield | ~92% (as dihydrochloride dihydrate) | [4] |

Visualizing the Synthetic Workflow

The synthesis of amodiaquine is a sequential process that can be clearly visualized to understand the flow from starting materials to the final active pharmaceutical ingredient (API).

Figure 1: Workflow for the chemical synthesis of amodiaquine.

Mechanism of Action: A Glimpse into Amodiaquine's Antimalarial Activity

Amodiaquine exerts its antimalarial effect primarily by interfering with the detoxification of heme within the Plasmodium parasite.[5] The parasite digests hemoglobin in the host's red blood cells, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystal called hemozoin. Amodiaquine is believed to inhibit this polymerization process, leading to an accumulation of toxic heme and subsequent parasite death.[5]

Figure 2: Amodiaquine's mechanism of action targeting heme detoxification.

Conclusion

The synthesis of amodiaquine is a well-established process critically dependent on the availability and purity of the key intermediate, 4,7-dichloroquinoline. The synthetic routes outlined in this guide are robust and high-yielding, making them suitable for laboratory-scale synthesis and adaptable for process development. A thorough understanding of these synthetic pathways, coupled with insights into the drug's mechanism of action, is essential for the continued development of effective antimalarial therapies and for addressing the ongoing challenge of drug resistance.

References

The Pivotal Role of 4-Amino-2-fluorophenol in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-fluorophenol, a versatile synthetic intermediate, has emerged as a critical building block in medicinal chemistry. Its unique structural features—a nucleophilic amino group, a reactive phenolic hydroxyl group, and a strategically positioned fluorine atom—offer a powerful combination for the design and synthesis of novel therapeutic agents. The fluorine substituent, in particular, can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This technical guide provides an in-depth analysis of the synthesis of this compound, its physicochemical properties, and its application in the development of key drug classes, including antimalarials and kinase inhibitors targeting critical signaling pathways in oncology. Detailed experimental protocols, quantitative structure-activity relationship (SAR) data, and visualizations of relevant biological pathways are presented to equip researchers with the practical knowledge to leverage this important scaffold in drug discovery programs.

Introduction

The strategic incorporation of fluorine into drug molecules is a well-established strategy in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties.[1] this compound (CAS 399-96-2) is a prime example of a fluorinated building block that has found significant utility in the synthesis of complex molecular architectures for pharmaceutical applications. The interplay of its functional groups allows for diverse chemical transformations, making it a valuable starting material for the synthesis of a wide range of bioactive compounds. This guide will explore the synthesis, properties, and key applications of this compound in medicinal chemistry, with a focus on its role in the development of antimalarial agents and kinase inhibitors.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is crucial for its effective utilization in drug design. While experimental data for some properties are scarce, computational predictions and comparisons with analogous structures provide valuable insights.

| Property | Value | Source |

| Molecular Formula | C₆H₆FNO | |

| Molecular Weight | 127.12 g/mol | |

| Appearance | White to gray to brown powder or crystal | [2] |

| Melting Point | 164 °C (decomposes) | [2] |

| pKa (Phenolic OH, predicted) | ~9.5 | [3] (Comparative) |

| pKa (Anilinium NH₃⁺, predicted) | ~4.5 | [3] (Comparative) |

| logP (calculated) | 1.1 - 1.3 | [4][5] |

Synthesis of this compound

Two primary synthetic routes for the preparation of this compound are commonly employed, starting from either 2-fluoro-4-nitrophenol or a corresponding phenol precursor.

Method 1: Reduction of 2-Fluoro-4-nitrophenol

This method involves the reduction of the nitro group of 2-fluoro-4-nitrophenol.

Experimental Protocol:

-

Dissolve 2-fluoro-4-nitrophenol (1.0 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and tetrahydrofuran.[1]

-

Add a catalytic amount of 10% palladium on carbon (e.g., 0.01-0.10 equivalents).[1]

-

Stir the reaction mixture under a hydrogen atmosphere (e.g., balloon pressure or in a hydrogenation apparatus) at room temperature.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite or silica gel to remove the catalyst, washing the filter cake with the reaction solvent.[1]

-

Concentrate the filtrate under reduced pressure to yield this compound.[1]

Method 2: Reduction of a Phenolic Precursor with Tin and HCl

This is a classic method for the reduction of aromatic nitro compounds.

Experimental Protocol:

-

To a round-bottom flask, add the corresponding nitro-phenol precursor (1.0 equivalent) and tin metal (Sn, typically in excess, e.g., 1.4 equivalents).[1]

-

Add water and concentrated hydrochloric acid (HCl).[1]

-

Heat the mixture to reflux for approximately 1.5 hours.[1]

-

Cool the reaction mixture and make it basic by the addition of a concentrated sodium hydroxide (NaOH) solution.[1]

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.[1]

-

Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).[1]

-

Filter and concentrate the organic layer under reduced pressure to obtain this compound.[1]

Applications in Medicinal Chemistry

Antimalarial Agents: Synthesis of Amodiaquine

This compound is a key precursor for the synthesis of the antimalarial drug Amodiaquine. The synthesis involves a Mannich reaction followed by a nucleophilic aromatic substitution. While a direct synthesis from this compound is possible, a common industrial route starts with the acetylation of the amino group.

Proposed Synthetic Workflow for Amodiaquine Synthesis from this compound:

Experimental Protocol: Acetylation of p-Aminophenol (Adaptable for this compound)

This protocol for the chloroacetylation of p-aminophenol can be adapted for the acetylation of this compound by using acetic anhydride or acetyl chloride.

-

Dissolve this compound (1.0 equivalent) in a suitable solvent such as acetic acid or an inert solvent like tetrahydrofuran.[6]

-

Add a base, such as sodium acetate or triethylamine, to neutralize the acid formed during the reaction.[6]

-

Cool the mixture in an ice bath.

-

Slowly add acetic anhydride or acetyl chloride (1.0-1.2 equivalents) dropwise while maintaining the low temperature.[6]

-

After the addition is complete, allow the mixture to stir at room temperature for several hours, monitoring the reaction by TLC.[6]

-

Upon completion, pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to obtain N-(3-fluoro-4-hydroxyphenyl)acetamide.

Kinase Inhibitors

The 4-aminophenol scaffold is a common feature in many kinase inhibitors. The fluorine atom in this compound can be exploited to improve potency and pharmacokinetic properties. These compounds often target key kinases in cancer-related signaling pathways such as the EGFR and AKT pathways.

Structure-Activity Relationship (SAR) of Fluorinated Aminophenol-like Kinase Inhibitors

The following table presents SAR data for a series of benzimidazole reverse amides, which incorporate a fluorinated aminophenol-like moiety. These compounds were evaluated for their inhibitory activity against BRAFV600E, a key kinase in the MAPK/ERK signaling pathway.[7]

| Compound ID | R' | BRAFV600E IC₅₀ (µM) | p-ERK EC₅₀ (µM) |

| 2 | 3-t-Bu | 0.003 | 0.04 |

| 9 | 3-Et | <0.0004 | 0.1 |

| 10 | 3-iPr | <0.0004 | 0.05 |

| 11 | 3-OCHF₃ | 0.0004 | 0.1 |

| 12 | 3-CF₃ | 0.003 | 0.4 |

| 13 | 4-t-Bu | 0.009 | 0.05 |

| 14 | 4-Et | 0.001 | 0.08 |

| 15 | 4-iPr | 0.004 | 0.09 |

| 16 | 4-OCHF₃ | 0.001 | 0.1 |

| 17 | 4-CF₃ | 0.004 | 0.05 |

| 18 | 2-F, 5-CF₃ | 0.001 | 0.09 |

Data sourced from BenchChem Technical Support Team.[7]

General Synthesis of N-(4-hydroxy-3-substituted-phenyl) Amide Kinase Inhibitors

The following is a general procedure for the synthesis of amide derivatives from a substituted aminophenol, which can be adapted for this compound.

Experimental Protocol:

-

Activation of Carboxylic Acid: In an anhydrous aprotic solvent (e.g., DMF or DCM), dissolve the desired carboxylic acid (1.0 equivalent). Add a coupling agent such as HATU or HBTU (1.0-1.2 equivalents) and a non-nucleophilic base like DIPEA (2.0-3.0 equivalents). Stir the mixture at room temperature for 15-30 minutes.[7]

-

Amide Bond Formation: To the activated carboxylic acid mixture, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent. Stir the reaction mixture at room temperature for 12-24 hours.[7]

-

Work-up and Purification: Monitor the reaction by TLC. Once complete, remove the solvent under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.[7]

Relevant Signaling Pathways

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a key therapeutic target.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is another critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Phenol, 4-amino-2-fluoro- | C6H6FNO | CID 2735918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Correlations and predictions of pKa values of fluorophenols and bromophenols using hydrogen-bonded complexes with ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. media.neliti.com [media.neliti.com]

- 7. benchchem.com [benchchem.com]

4-Amino-2-fluorophenol: A Comprehensive Technical Guide for its Application as a Fluorinated Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-fluorophenol is a versatile fluorinated building block of significant interest in medicinal chemistry and materials science. Its unique trifunctional nature, possessing amino, hydroxyl, and fluoro substituents on an aromatic ring, provides a valuable scaffold for the synthesis of a diverse range of complex molecules. The presence of the fluorine atom can impart desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity in drug candidates. This technical guide provides an in-depth overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its utility in drug discovery and development. Detailed experimental protocols and comprehensive data are presented to facilitate its use in the laboratory.

Chemical and Physical Properties

This compound, with the CAS number 399-96-2, is a solid at room temperature, typically appearing as a white to gray or brown powder or crystalline solid. Its fundamental properties are summarized in the table below. The strategic placement of the fluorine atom ortho to the hydroxyl group and meta to the amino group influences the molecule's reactivity and physicochemical characteristics.

| Property | Value | Reference |

| Molecular Formula | C₆H₆FNO | |

| Molecular Weight | 127.12 g/mol | |

| Melting Point | 164-172 °C (decomposes) | |

| Appearance | White to gray to brown powder to crystal | |

| Purity | ≥ 98% (GC) | |

| Storage Temperature | Room temperature, keep in a dark place under an inert atmosphere | |

| Solubility | Soluble in methanol |

Spectroscopic Data

The structural features of this compound can be confirmed through various spectroscopic techniques. The following tables summarize the expected and reported spectroscopic data.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (500 MHz, DMSO-d₆) - Predicted Chemical Shifts and Coupling Constants

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.8 | br s | - | -OH |

| ~6.7 | t | ~8.5 | Ar-H (meta to F) |

| ~6.5 | dd | ~8.5, ~2.5 | Ar-H (ortho to F) |

| ~6.4 | dd | ~12.0, ~2.5 | Ar-H (ortho to NH₂) |

| ~4.5 | br s | - | -NH₂ |

-

¹³C NMR (125 MHz, DMSO-d₆) - Reported Chemical Shifts for Hydrochloride Salt

| Chemical Shift (δ, ppm) | Assignment |

| ~150 (d, J ≈ 240 Hz) | C-F |

| ~140 | C-OH |

| ~130 | C-NH₂ |

| ~118 | CH (aromatic) |

| ~115 (d, J ≈ 20 Hz) | CH (aromatic, ortho to F) |

| ~110 (d, J ≈ 5 Hz) | CH (aromatic, meta to F) |

2.2. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H and N-H stretching |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 1620-1580 | Medium | N-H bending |

| 1520-1480 | Strong | Aromatic C=C stretching |

| 1250-1200 | Strong | C-O stretching (phenol) |

| 1150-1100 | Strong | C-F stretching |

2.3. Mass Spectrometry (MS)

| m/z | Relative Intensity | Fragmentation |

| 127 | High | [M]⁺ (Molecular ion) |

| 99 | Moderate | [M - CO]⁺ |

| 98 | Moderate | [M - CHO]⁺ |

| 81 | Low | Loss of F and subsequent rearrangement |

| 71 | Low | Further fragmentation |

Synthesis of this compound

This compound is typically synthesized by the reduction of the corresponding nitrophenol derivative, 2-fluoro-4-nitrophenol. Two common methods are outlined below.

3.1. Catalytic Hydrogenation

This method involves the reduction of 2-fluoro-4-nitrophenol using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.

-

Experimental Protocol:

-

Dissolve 2-fluoro-4-nitrophenol (1 equivalent) in ethanol (5 mL/mmol).

-

Add 10% palladium on carbon (0.01 equivalent) to the solution.

-

Stir the mixture vigorously under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to yield this compound.

-

3.2. Metal-Acid Reduction

An alternative method utilizes a metal, such as tin (Sn), in the presence of a strong acid like hydrochloric acid (HCl).

-

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser, add 2-fluoro-4-nitrophenol (1 equivalent) and tin granules (2-3 equivalents).

-

Carefully add concentrated hydrochloric acid.

-

Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature and cautiously add a concentrated aqueous solution of sodium hydroxide until the solution is basic (pH > 8) to precipitate the tin salts.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain this compound.

-

Application in the Synthesis of Amodiaquine

A significant application of this compound is as a key intermediate in the synthesis of the antimalarial drug Amodiaquine. The following is a representative synthetic workflow.

Caption: Synthetic pathway for Amodiaquine.

4.1. Experimental Protocol for Amodiaquine Synthesis (Adapted for this compound)

This protocol is adapted from the synthesis of Amodiaquine using 4-aminophenol and can be modified for this compound.

-

Step 1: Condensation of this compound with 4,7-Dichloroquinoline

-

In a reaction vessel, combine this compound (1 equivalent) and 4,7-dichloroquinoline (1 equivalent).

-

Add a suitable solvent, such as acetic acid or a high-boiling point alcohol.

-

Heat the mixture to reflux (typically 110-130 °C) for several hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude intermediate, 4-((7-chloroquinolin-4-yl)amino)-2-fluorophenol.

-

-

Step 2: Mannich Reaction to form Amodiaquine

-

Dissolve the crude intermediate from Step 1 in a suitable solvent, such as ethanol.

-

Add formaldehyde (aqueous solution, ~1.5 equivalents) and diethylamine (~1.5 equivalents).

-

Heat the reaction mixture at a moderate temperature (e.g., 50 °C) for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture. The product may precipitate upon cooling or after the addition of water.

-

Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum to yield Amodiaquine. Further purification can be achieved by recrystallization.

-

Other Applications

Beyond its role in synthesizing antimalarials, this compound serves as a building block for:

-

Agrochemicals: The unique substitution pattern can be exploited to create novel herbicides and pesticides.

-

Dyes and Pigments: The amino and phenol groups provide reactive sites for the synthesis of specialized dyes.

-

Materials Science: It can be incorporated into polymers and other materials to modify their properties.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It is important to handle this compound in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Store in a tightly closed container in a dry and cool place.

Conclusion

This compound is a valuable and versatile fluorinated building block with significant potential in drug discovery and other areas of chemical synthesis. Its trifunctional nature allows for a wide range of chemical transformations, and the presence of fluorine can confer beneficial properties to the target molecules. This guide provides essential data and protocols to facilitate the effective use of this compound in research and development.

Workflow for Laboratory Synthesis

The following diagram illustrates a typical workflow for the synthesis and purification of a derivative using this compound as a starting material.

Caption: General laboratory workflow for synthesis.

The Strategic Role of 4-Amino-2-fluorophenol in the Synthesis of Next-Generation Agrochemicals: An In-depth Technical Guide

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

4-Amino-2-fluorophenol (CAS: 399-96-2), a unique trifunctional aromatic compound, is emerging as a pivotal building block in the synthesis of advanced agrochemicals. Its distinct molecular architecture, featuring an amino group, a hydroxyl group, and a fluorine atom in a specific ortho and para arrangement, offers a versatile platform for the construction of complex and highly active herbicidal, fungicidal, and insecticidal molecules. The presence of the fluorine atom is particularly significant, as it can enhance the lipophilicity, metabolic stability, and target-binding affinity of the final agrochemical product.[1] This guide provides a comprehensive overview of the synthesis of this compound, its key chemical transformations, and its potential applications in the development of innovative crop protection agents, supported by detailed experimental protocols for analogous compounds and proposed synthetic pathways.

Physicochemical Properties and Synthetic Utility

This compound is a solid at room temperature, typically appearing as a pale yellow to off-white powder.[2] Its utility as a synthetic intermediate is derived from the differential reactivity of its three functional groups. The amino and hydroxyl groups serve as key handles for a variety of chemical modifications, including acylation, alkylation, and participation in electrophilic aromatic substitution reactions.[1]

| Property | Value | Reference |

| CAS Number | 399-96-2 | [1] |

| Molecular Formula | C₆H₆FNO | [1] |

| Molecular Weight | 127.12 g/mol | [1] |

| Appearance | Pale yellow to off-white solid | [2] |

| Solubility | Soluble in water and organic solvents | [2] |

Synthesis of this compound

The efficient synthesis of this compound is crucial for its application in agrochemical production. Two primary laboratory-scale methods have been reported, starting from the corresponding nitroaromatic precursor.

Method 1: Catalytic Hydrogenation

This method involves the reduction of a nitrobenzene derivative using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. It is a clean and efficient method, often providing high yields of the desired product.

Experimental Protocol: Catalytic Hydrogenation

-

Dissolution: Dissolve the corresponding nitrobenzene derivative (1 equivalent) in ethanol (5 mL/mmol).

-

Catalyst Addition: Add 10% palladium on carbon (0.01 equivalent) to the reaction mixture.

-

Hydrogenation: Stir the reaction mixture overnight under a hydrogen atmosphere at room temperature.

-

Monitoring: Monitor the completion of the reaction by Thin Layer Chromatography (TLC) using acetone as the detection reagent.

-

Work-up: Once the reaction is complete, filter the mixture through silica gel and wash the filter cake thoroughly with ethanol and tetrahydrofuran.

-

Isolation: Concentrate the resulting filtrate under reduced pressure to obtain this compound.

Method 2: Metal-Acid Reduction

A classic method for nitro group reduction involves the use of a metal, such as tin, in the presence of a strong acid like hydrochloric acid.

Experimental Protocol: Tin-Mediated Reduction

-

Reactant Setup: In a 100 mL round-bottom flask, add tin (1.65 g, 14 mmol) and the corresponding phenol precursor compound (10 mmol).

-

Reagent Addition: Add a stirring bar, a reflux condenser, water (24 mL), and concentrated hydrochloric acid (9 mL) to the flask.

-

Reaction: Heat the solution under reflux for 1.5 hours.

-

Neutralization and Extraction: Cool the reaction mixture and add 5M sodium hydroxide solution (20 mL). Extract the aqueous phase with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, and then dry the organic layer with magnesium sulfate.

-

Isolation: Filter to remove the solid and concentrate the organic layer to dryness to obtain the target product, this compound.

Application in Agrochemical Synthesis: Proposed Pathways

While direct, publicly disclosed synthetic routes to commercial agrochemicals from this compound are limited, its structural motifs are present in patented herbicidal and fungicidal compounds. Based on the known reactivity of aminophenols and analogous chemical syntheses, we can propose several logical synthetic pathways.

Synthesis of Picolinamide Herbicides

Picolinamide herbicides are a significant class of synthetic auxin herbicides. The core structure often involves a substituted pyridine ring linked to an aryloxy group. This compound can serve as the precursor for the aryloxy moiety.

Caption: Proposed synthesis of Picolinamide Herbicides.

Proposed Experimental Workflow: Picolinamide Herbicide Synthesis

-

Protection (Optional): The amino group of this compound may be protected (e.g., as an acetyl or Boc group) to prevent side reactions.

-